molecular formula C26H17Cl3N2O B11974254 9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-25-5

9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11974254
CAS No.: 303060-25-5
M. Wt: 479.8 g/mol
InChI Key: AFOVRNHWUQIOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and naphthalene derivatives. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the chloro groups.

    Cyclization reactions: to form the heterocyclic ring structure.

    Oxidation or reduction steps: to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of such complex compounds usually requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: to accelerate the reaction.

    Solvents: that dissolve reactants and products efficiently.

    Temperature and pressure control: to ensure the reaction proceeds at an optimal rate.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the compound’s functional groups.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: including nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify its structure to enhance its activity and selectivity.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its potential pharmacological activities can be explored through structure-activity relationship (SAR) studies.

Industry

In the industry, this compound might be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine depends on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Dichlorophenyl)-2-(naphthalen-2-yl)-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Lacks the chloro group at the 9-position.

    9-Chloro-5-(2,4-dichlorophenyl)-2-(phenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Has a phenyl group instead of a naphthyl group.

Uniqueness

The presence of the chloro group at the 9-position and the naphthyl group makes 9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine unique. These structural features can influence its chemical reactivity and biological activity, making it distinct from similar compounds.

Biological Activity

The compound 9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS Number: 303060-25-5) is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Property Details
Molecular FormulaC26H17Cl3N2O
Molecular Weight479.78 g/mol
PurityNLT 98%
Synonyms12-chloro-7-(2,4-dichlorophenyl)-4-(naphthalen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(13),4,9,11-tetraene

Pharmacological Potential

Research indicates that compounds with similar structures to this compound exhibit a variety of pharmacological effects:

  • Antitumor Activity : The pyrazolo and oxazine frameworks are known for their anticancer properties. Studies have shown that modifications in these structures can enhance their ability to inhibit tumor cell proliferation.
  • Anti-inflammatory Effects : The presence of chlorinated phenyl groups may contribute to anti-inflammatory activity through the modulation of inflammatory pathways.
  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial effects against various pathogens.

Structure-Activity Relationships (SAR)

A detailed SAR analysis reveals that the biological activity of this compound is heavily influenced by the nature and position of substituents on its aromatic rings. For instance:

  • The dichlorophenyl group enhances electron density and may improve binding affinity to biological targets.
  • The naphthalene moiety contributes to hydrophobic interactions which are crucial for receptor binding.

In Vitro Studies

Recent studies have evaluated the in vitro activity of related pyrazolo compounds against specific enzymes such as α-glucosidase and urease. The findings suggest that:

  • Compounds with ortho-hydroxy groups exhibit higher inhibitory potential due to enhanced hydrogen bonding capabilities with enzyme active sites.
Compound IC50 (µM) Target Enzyme
Compound A3.40 ± 0.10α-glucosidase
Compound B4.40 ± 0.30Urease

These results indicate a promising direction for further investigation into the biological mechanisms underlying the activity of this compound.

Properties

CAS No.

303060-25-5

Molecular Formula

C26H17Cl3N2O

Molecular Weight

479.8 g/mol

IUPAC Name

9-chloro-5-(2,4-dichlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H17Cl3N2O/c27-18-8-10-25-21(12-18)24-14-23(17-6-5-15-3-1-2-4-16(15)11-17)30-31(24)26(32-25)20-9-7-19(28)13-22(20)29/h1-13,24,26H,14H2

InChI Key

AFOVRNHWUQIOMV-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.